

Application Note: Quantitative Analysis of 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid

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Compound of Interest

Compound Name: *1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid*

CAS No.: *1156994-32-9*

Cat. No.: *B1371104*

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Executive Summary

This guide details the analytical quantification of **1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid**, a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. Due to the amphoteric nature of the pyrazole core coupled with the acidic carboxylic tail, this molecule presents specific retention and peak shape challenges in Reverse Phase Chromatography (RPC).

This protocol provides two validated approaches:

- Method A (HPLC-UV): A robust "workhorse" method for purity assessment and assay (mg/mL range).
- Method B (LC-MS/MS): A high-sensitivity method for pharmacokinetic (PK) studies and trace impurity analysis (ng/mL range).

Chemical Context & Critical Quality Attributes (CQAs)

The Molecule[1]

- Structure: A pyrazole ring substituted with a carboxylic acid at position 4 and a 3-bromophenyl group at position 1.
- Acidity (pKa): The carboxylic acid moiety typically has a pKa of ~3.5–4.0.
- Basicity: The pyrazole nitrogen () is weakly basic, but the electron-withdrawing carboxyl group reduces this basicity.
- Solubility: Low in water; high in DMSO, Methanol, and Acetonitrile.

The "Regioisomer Challenge"

A primary impurity in the synthesis of 1-arylpyrazoles is the regioisomer. When synthesizing the pyrazole ring from hydrazine derivatives, a mixture of 1,3- and 1,5-substituted isomers often forms.

- Target: 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.[1][2]
- Impurity: Isomeric byproducts (positional isomers on the phenyl ring or pyrazole substitution patterns).
- Analytical Implication: The method must demonstrate specificity to resolve these isomers, which often have identical Mass-to-Charge () ratios.

Method A: HPLC-UV (Purity & Assay)

Objective: Routine QC, purity calculation, and reaction monitoring.

Chromatographic Conditions

Parameter	Condition	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 μ m, 4.6 x 100 mm	End-capping reduces silanol interactions with the pyrazole nitrogen, preventing peak tailing.[3]
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)	Crucial: Low pH suppresses ionization of the -COOH group (keeping it neutral), increasing retention on the hydrophobic C18 phase.
Mobile Phase B	Acetonitrile (ACN)	ACN provides sharper peaks and lower backpressure than Methanol for aromatic acids.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Detection	UV @ 254 nm	The conjugated phenyl-pyrazole system absorbs strongly here.
Temperature	40°C	Improves mass transfer and peak symmetry.

Gradient Profile

Time (min)	% Mobile Phase B	Event
0.0	5	Initial Hold
1.0	5	Isocratic Hold (Focusing)
10.0	95	Linear Ramp
12.0	95	Wash
12.1	5	Re-equilibration
15.0	5	End

Sample Preparation

- Stock Solution: Dissolve 10 mg of standard in 10 mL DMSO (Concentration: 1 mg/mL). Note: Do not use water; solubility is insufficient.
- Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile.
 - Expert Tip: Diluting the DMSO stock with the initial mobile phase (mostly water) can cause precipitation. Using 50:50 organic/water prevents "solvent shock" and peak distortion.

Method B: LC-MS/MS (Trace Quantification)

Objective: Pharmacokinetics (PK) or trace impurity quantification (Genotoxic Impurity/GTI screening).

Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI).
- Polarity:Negative Mode () is preferred for specificity.
 - Why? While Positive mode () works, carboxylic acids ionize effortlessly in negative mode, often providing lower background noise and higher selectivity against non-acidic impurities.
- MRM Transitions:
 - Quantifier:
265/267
Decarboxylated fragment (Loss of
, -44 Da).
 - Qualifier:

265/267

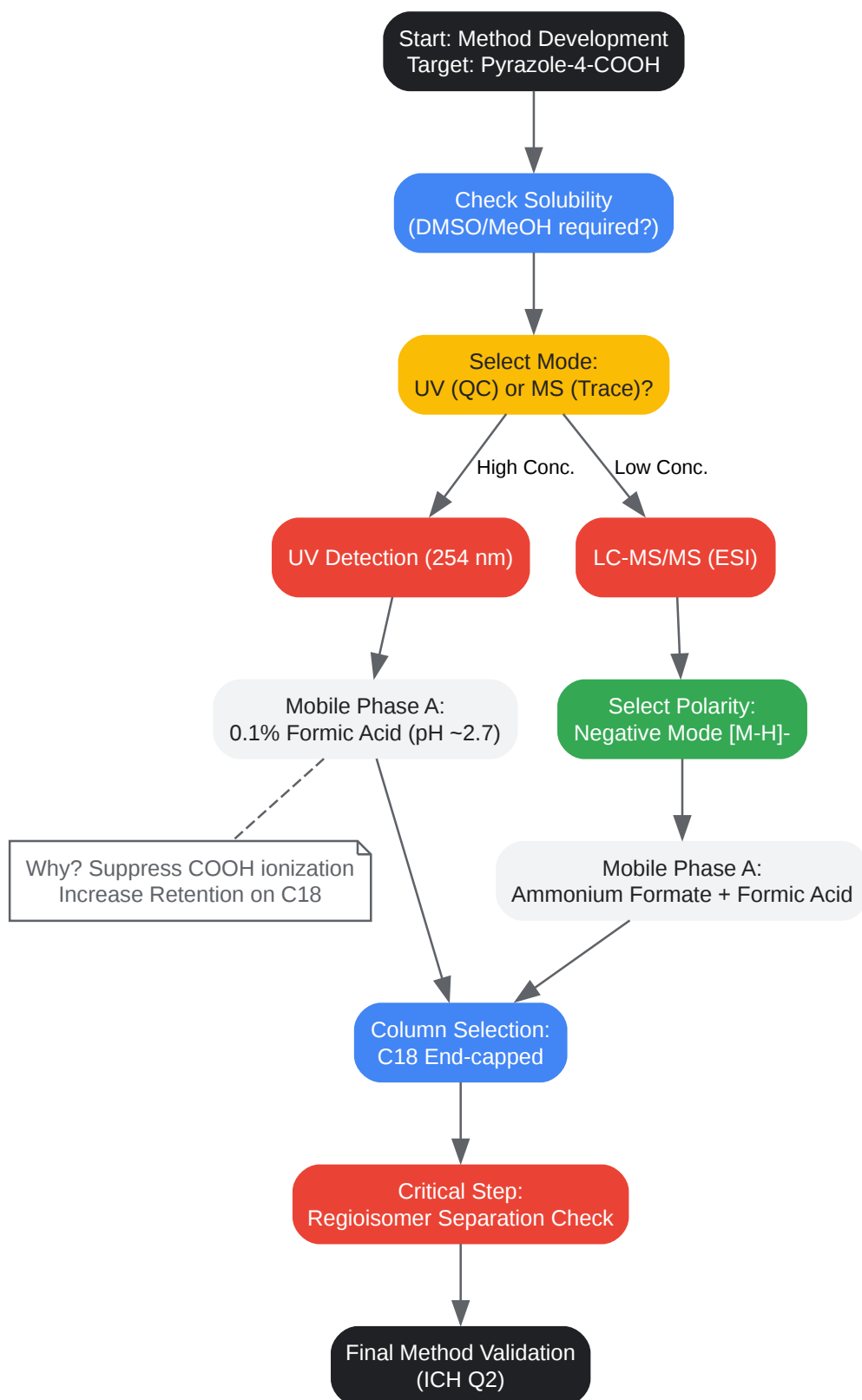
Bromide isotope pattern verification.

LC-MS Compatible Mobile Phase

- Phase A: 5 mM Ammonium Formate (pH adjusted to 3.5 with Formic Acid).
 - Logic: Ammonium ions support ionization; Formic acid maintains the pH required for chromatographic retention.

Method Development Logic (Visualized)

The following diagram illustrates the decision matrix for optimizing the separation of Pyrazole Carboxylic Acids, focusing on pH control and column selection.



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Caption: Decision tree for optimizing analytical conditions. Note the critical divergence for detection modes and the unifying requirement for acidic pH control to manage the carboxyl group.

Experimental Protocol: Linearity & Recovery

Linearity Standard Preparation

To validate the method (per ICH Q2 guidelines), prepare a 5-point calibration curve.

- Stock A (1.0 mg/mL): Weigh 10.0 mg analyte

10 mL Volumetric Flask

Dissolve in DMSO.

- Diluent: 50:50 ACN:Water (0.1% FA).

- Series Generation:

Std ID	Volume Stock A (µL)	Volume Diluent (µL)	Final Conc. (µg/mL)
CAL-1	10	990	10
CAL-2	50	950	50
CAL-3	100	900	100
CAL-4	200	800	200
CAL-5	400	600	400

Acceptance Criteria:

for the regression line.

Regioisomer Resolution Test

- Context: If the 1,5-isomer is available as a reference standard, spike it into the target (1,3-isomer) solution at 1% concentration.

- Requirement: The resolution factor () between the main peak and the isomer must be (Baseline separation).
- Troubleshooting: If , lower the gradient slope (e.g., extend the gradient time from 10 min to 20 min) or lower the column temperature to 30°C to utilize steric selectivity differences.

Troubleshooting & Expert Insights

Peak Tailing

- Symptom: Asymmetric peaks with a "tail" on the right side.
- Cause: Secondary interactions between the basic pyrazole nitrogen and residual silanols on the silica column.
- Fix: Ensure the column is "End-capped" (e.g., "Eclipse Plus" or "HSS T3"). Increase buffer concentration (e.g., move from 0.1% Formic Acid to 10mM Phosphate buffer pH 2.5) if using UV detection.^[4]

Carryover

- Symptom: Ghost peaks in blank injections.
- Cause: The bromine atom increases lipophilicity, leading to adsorption on the injector needle or rotor seal.
- Fix: Use a needle wash solution of 90:10 ACN:Water (or Methanol). Water-only washes are ineffective for brominated aromatics.

Retention Time Shift

- Cause: pH instability. The retention of carboxylic acids is highly sensitive to pH near their pKa.

- Fix: Always pre-mix the acid into the water mobile phase. Do not rely on the pump to mix 100% Water and 1% Acid lines, as slight pump fluctuations will cause pH swings and retention drift.

References

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